![molecular formula C19H19ClN4O3S B2504648 1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847335-95-9](/img/structure/B2504648.png)
1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((3-Chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic compound that belongs to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antiviral, anticancer, and antimicrobial agent.
Chemical Structure and Properties
The compound features a sulfonamide group and a methoxypropyl side chain, which are critical for its biological interactions. Its molecular formula is C20H25ClN5O6S, and it has a molar mass of approximately 470.97 g/mol .
Antiviral Activity
Quinoxaline derivatives have been investigated for their antiviral properties. In a systematic review of quinoxaline derivatives, it was noted that some compounds exhibited significant antiviral activity against various viruses. For instance, certain derivatives demonstrated inhibition against Herpes simplex virus (HSV) and showed promising results in plaque-reduction assays .
Table 1: Antiviral Activity of Quinoxaline Derivatives
Compound | Virus Type | IC50 (µg/mL) | Observations |
---|---|---|---|
Compound A | HSV-1 | 20 | Reduces plaques by 25% |
Compound B | HCMV | 4 | High antiviral activity |
Compound C | CBV5 | 0.09 | Non-cytotoxic |
The presence of specific functional groups, such as the methoxy group and sulfonamide moiety, has been linked to enhanced antiviral efficacy .
Anticancer Activity
Research indicates that quinoxaline derivatives can exhibit potent anticancer properties. A study reported that certain derivatives showed significant inhibitory effects on various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin . The mechanism of action often involves disruption of cellular processes essential for tumor growth.
Table 2: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µg/mL) | Cytotoxicity |
---|---|---|---|
Compound D | Liver carcinoma | 0.5 | Non-cytotoxic |
Compound E | Breast cancer | 4.75 | Moderate toxicity |
Compound F | Lung cancer | 6.79 | High toxicity |
The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline scaffold can significantly influence anticancer activity, with certain substitutions improving efficacy .
Antimicrobial Activity
In addition to antiviral and anticancer effects, quinoxaline derivatives have shown antimicrobial activity against various bacterial strains. The introduction of specific substituents on the quinoxaline ring has been correlated with increased antibacterial potency.
Table 3: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound G | S. aureus | 15 |
Compound H | E. coli | 12 |
Compound I | P. aeruginosa | 10 |
These findings highlight the potential of this compound in developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activity of related quinoxaline compounds:
- Antiviral Study : A series of halophenyl pyrrolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their antiviral properties against HSV-1 and other viruses. Some compounds exhibited significant inhibition at low concentrations .
- Anticancer Research : A novel class of quinoxalines demonstrated high inhibitory effects on tumor cell lines with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Evaluation : Quinoxaline derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness based on structural modifications .
Aplicaciones Científicas De Investigación
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including the compound . For instance:
- Inhibition of Viral Replication : The compound has shown efficacy against various viruses, including HSV-1 and cytomegalovirus. In vitro studies indicated that it could inhibit viral replication at concentrations ranging from 1 to 5 mM, depending on the virus strain and cell type used in assays .
- Mechanism of Action : The antiviral activity is attributed to its ability to bind to viral components, disrupting their replication cycle. This mechanism has been supported by molecular docking studies that predict favorable interactions between the compound and viral proteins .
Anticancer Properties
The anticancer applications of this compound are significant:
- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that quinoxaline derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, derivatives similar to the compound have shown IC50 values lower than 10 µM in several human cancer cell lines, indicating strong anticancer activity .
- Dual Action : Some studies suggest that compounds with similar structures can act as both anticancer and antimicrobial agents, providing a dual therapeutic effect. This is particularly relevant for developing treatments targeting both cancer and opportunistic infections .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been extensively studied:
- Broad-Spectrum Efficacy : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed significant inhibition zones when tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Case Study on Antiviral Efficacy : A study conducted on the antiviral effects of quinoxaline derivatives showed that specific modifications to the structure significantly enhanced their activity against HSV-1, with some derivatives achieving IC50 values below 0.5 µM .
- Anticancer Research : In a comparative study involving multiple quinoxaline derivatives, one derivative demonstrated superior activity against breast cancer cells compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-27-11-5-10-23-13-24(28(25,26)15-7-4-6-14(20)12-15)19-18(23)21-16-8-2-3-9-17(16)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQJMEFVJBTLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.